molecular formula C28H35N3O6 B12031941 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12031941
M. Wt: 509.6 g/mol
InChI Key: RMQYZFKVDHCYOO-SHHOIMCASA-N
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Description

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the butoxy, methylphenyl, diethylaminoethyl, hydroxy, and nitrophenyl groups through various chemical reactions. Common reagents used in these steps include butyl bromide, methylphenyl ketone, diethylamine, and nitrobenzene, among others. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the nitro group could produce an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism by which 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H35N3O6

Molecular Weight

509.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35N3O6/c1-5-8-17-37-23-14-11-21(18-19(23)4)26(32)24-25(20-9-12-22(13-10-20)31(35)36)30(28(34)27(24)33)16-15-29(6-2)7-3/h9-14,18,25,32H,5-8,15-17H2,1-4H3/b26-24+

InChI Key

RMQYZFKVDHCYOO-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)[N+](=O)[O-])/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)[N+](=O)[O-])O)C

Origin of Product

United States

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